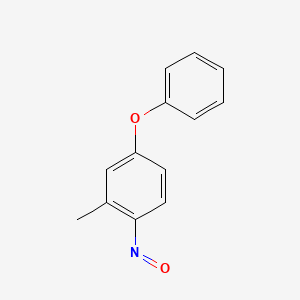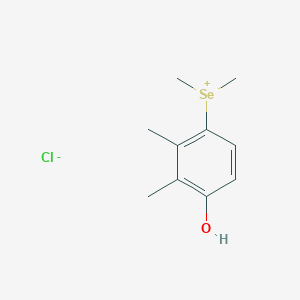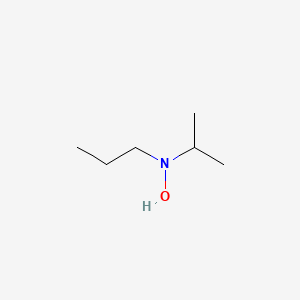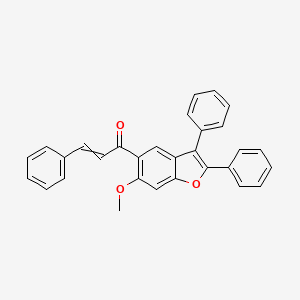
1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Substitution Reactions: Methoxy and phenyl groups are introduced through substitution reactions using reagents like methoxybenzene and phenylboronic acid.
Condensation Reactions: The final step involves the condensation of the benzofuran core with phenylprop-2-en-1-one under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Techniques such as column chromatography, recrystallization, and distillation are commonly used.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its effects.
Influencing Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
6-Methoxybenzofuran: A derivative with a methoxy group at the 6-position.
2,3-Diphenylbenzofuran: A derivative with phenyl groups at the 2 and 3 positions.
Uniqueness
1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other benzofuran derivatives.
Properties
CAS No. |
65752-95-6 |
|---|---|
Molecular Formula |
C30H22O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C30H22O3/c1-32-27-20-28-25(19-24(27)26(31)18-17-21-11-5-2-6-12-21)29(22-13-7-3-8-14-22)30(33-28)23-15-9-4-10-16-23/h2-20H,1H3 |
InChI Key |
RHIWXVNOSUKZDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


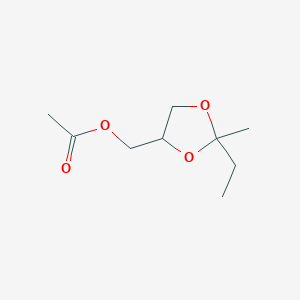
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
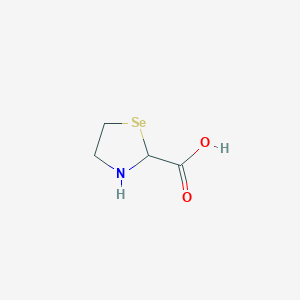

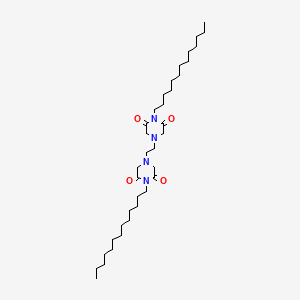
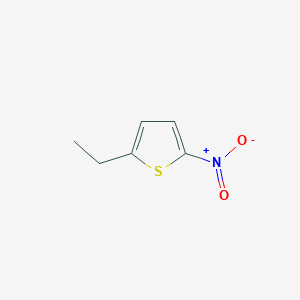
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
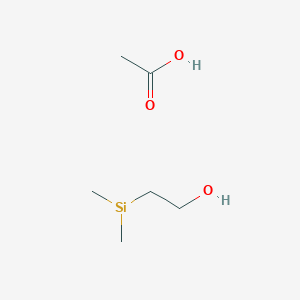
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
